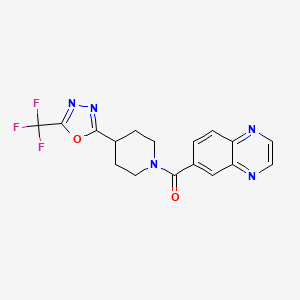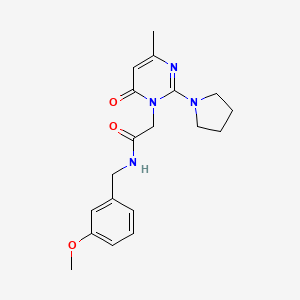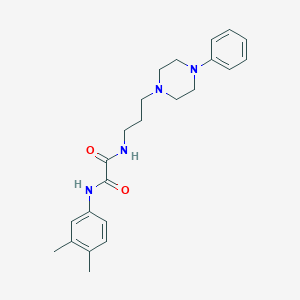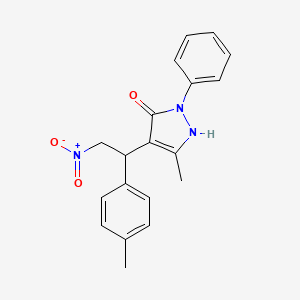![molecular formula C20H16FN3O3S B2640298 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide CAS No. 891099-98-2](/img/structure/B2640298.png)
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide” is a chemical compound with the linear formula C26H24FNO3 . It has a molecular weight of 417.484 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
There is a paper that discusses the synthesis of novel impurities in this compound . The paper was authored by A. Appala Naidu and G. Veera Raghava Sharma from the Department of Chemistry, Institute of Technology, GITAM . The paper includes various figures showing the 1H NMR spectrum, ESI-MS spectrum, 13C NMR spectrum, and IR spectrum of several compounds .Physical And Chemical Properties Analysis
This compound is a white to off-white solid . It has a molecular weight of 417.48 . The compound has a melting point of 196-198°C, a predicted boiling point of 631.4±55.0 °C, and a density of 1.211 . It is slightly soluble in chloroform (when heated), DMSO (when sonicated), and ethyl acetate .Scientific Research Applications
Synthesis and Structural Analysis :
- The synthesis of novel thiopyrimidine derivatives, closely related to the compound , has been explored. These compounds have been characterized using techniques like NMR, IR, mass spectroscopy, and X-ray diffraction, providing insights into their molecular structures and conformational features (Stolarczyk et al., 2018).
Cytotoxic Activity Studies :
- Research on related pyrimidine derivatives has shown varying levels of cytotoxic activity against different cancer cell lines. This suggests potential applications in cancer research and drug development (Stolarczyk et al., 2018).
Potential Antipsychotic Applications :
- Studies on 2-phenylpyrroles as analogues of substituted benzamides have indicated their potential as antipsychotics. This research provides a foundation for exploring similar compounds, including 2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl derivatives, for their neurological applications (van Wijngaarden et al., 1987).
Exploring Nonlinear Optical Properties :
- The synthesis and computational studies of certain pyrimidine derivatives have been conducted to explore their nonlinear optical properties. This research hints at the potential for using structurally similar compounds in optical applications (Jayarajan et al., 2019).
Antiviral and Antibacterial Agents :
- Several 2-amino-4-oxo-pyrrolo[2,3-d]pyrimidines, which are structurally similar, have been synthesized as potential inhibitors of thymidylate synthase. These compounds have shown promise as antitumor and antibacterial agents (Gangjee et al., 1996).
Use in Fluorescence Chemosensors :
- A phenoxazine-based fluorescent chemosensor has been developed for detecting ions like Cd2+ and CN−. The underlying structure and functional groups of this sensor can provide insights into the application of similar pyrimidine derivatives in sensing technologies (Ravichandiran et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 hazard pictogram, indicating that it may be harmful if swallowed (H302) . It may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3S/c1-24-19(27)16(18(26)23-15-5-3-2-4-6-15)11-22-20(24)28-12-17(25)13-7-9-14(21)10-8-13/h2-11H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIAXJLVANYEOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-(4-methyl-2-oxo-1,3-thiazol-3-yl)propanoate](/img/structure/B2640216.png)
![N-{4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B2640217.png)
![1-(3-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2640219.png)
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2640222.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2640226.png)





![N4-(2,4-dimethylphenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640235.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-methoxyphenyl)thio)butanamide](/img/structure/B2640238.png)